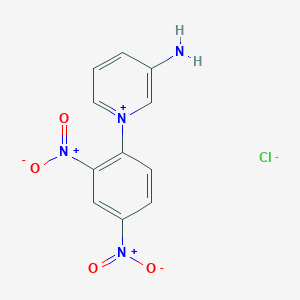

3-Amino-1-(2,4-dinitrophenyl)pyridinium chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Amino-1-(2,4-dinitrophenyl)pyridinium chloride is a chemical compound with the molecular formula C11H8ClN3O4 . It is a derivative of pyridinium chloride, which is a type of pyridinium salt .

Synthesis Analysis

The synthesis of this compound involves the Zincke reaction, an organic reaction in which a pyridine is transformed into a pyridinium salt by reaction with 2,4-dinitro-chlorobenzene and a primary amine . In one study, the reaction of N-(2,4-dinitrophenyl)pyridinium chloride with sodium dicyanamide resulted in anion exchange between Cl− and (CN)2N− to yield a new Zincke salt .Molecular Structure Analysis

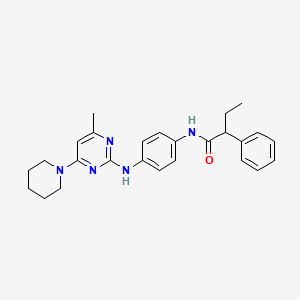

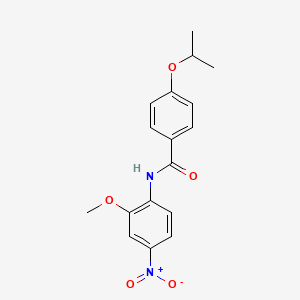

The molecular structure of this compound is characterized by the presence of a pyridinium ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The compound also contains nitro groups (-NO2) and an amino group (-NH2), which are attached to the pyridinium ring .Chemical Reactions Analysis

The chemical reactions involving this compound are typically characterized by the Zincke reaction, which involves the transformation of a pyridine into a pyridinium salt . This reaction mechanism can be referred to as an instance of the ANRORC mechanism: nucleophilic addition (A N ), ring opening and ring closing .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its molecular structure. The presence of the pyridinium ring, nitro groups, and amino group contribute to its reactivity .Aplicaciones Científicas De Investigación

Chemical Reactivity and Polymer Formation

The compound has been studied for its unique chemical reactivity and ability to form polymers. For instance, it underwent unexpected displacement reactions with 4-aminothiophenol, suggesting a Single Electron Transfer (SET) process, as evidenced by EPR spectra analysis (Rezende et al., 2014). Moreover, its interaction with sodium dicyanamide led to the formation of novel Zincke salts, resulting in high-molecular-weight polymers, expanding the π-conjugation system along the polymer chain and revealing helical conformations in certain polymer structures (Yamaguchi, Tanaka, & Wang, 2018).

Synthesis and Properties of Diacetylenes

The compound is integral in the synthesis of diacetylenes with dipolar structures, facilitating anion-exchange reactions and exhibiting properties like photoluminescence and potential for thermal polymerization into poly(diacetylenes) (Yamaguchi, Higashi, Kimura, & Sato, 2010).

Mecanismo De Acción

Propiedades

IUPAC Name |

1-(2,4-dinitrophenyl)pyridin-1-ium-3-amine;chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N4O4.ClH/c12-8-2-1-5-13(7-8)10-4-3-9(14(16)17)6-11(10)15(18)19;/h1-7H,12H2;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMLYGNWZLNWZQK-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])N.[Cl-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(ethylthio)benzamide](/img/structure/B2532773.png)

![2-(4-ethoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2532774.png)

![Tert-butyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2532775.png)

![{5-[(2,6-dichlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol](/img/structure/B2532779.png)

![5-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-4-(4-ethoxyphenyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2532787.png)